6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol
Description
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4 and a 4-(tert-butyl)phenyl substituent at position 4. The tert-butyl group on the phenyl ring confers steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This compound’s structural framework is common in medicinal chemistry, where pyrimidine derivatives are often explored for their biological activity, particularly in targeting enzymes or receptors involved in signaling pathways .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(17)16-9-15-12/h4-9H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIKRPFENOCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transient receptor potential vanilloid type 1 (TRPV1) channels, acting as an antagonist. This interaction is competitive and reversible, blocking activation by capsaicin and low pH with IC50 values of 65.4 and 26.4 nM, respectively. Additionally, it inhibits heat-induced activation of TRPV1, demonstrating its potential in modulating pain and inflammation pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reverse visceral hypersensitivity and somatic inflammatory pain in rodent models. This compound also affects gene expression related to pain and inflammation, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a polymodal inhibitor of TRPV1, blocking the activation of the human channel by capsaicin and low pH. The inhibition is competitive and reversible, indicating that the compound binds to the active site of the TRPV1 channel, preventing its activation. This mechanism of action highlights its potential as a therapeutic agent for managing pain and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, ensuring consistent results in in vitro and in vivo experiments. Long-term exposure to this compound has been associated with sustained inhibition of TRPV1 activity, leading to prolonged analgesic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits TRPV1 activity without causing significant adverse effects. At higher doses, it may induce mild hyperthermia, although this effect is less pronounced compared to other TRPV1 antagonists. The compound’s analgesic properties are dose-dependent, with higher doses providing more substantial pain relief.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolic flux and metabolite levels are influenced by its interactions with these enzymes, affecting its overall efficacy and duration of action. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within target tissues, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within these subcellular structures influences its interactions with biomolecules and its overall biological effects.
Biological Activity
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential, supported by data tables and relevant studies.
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
This compound has been shown to interact with various biomolecules, particularly transient receptor potential vanilloid type 1 (TRPV1) channels, where it acts as an antagonist. This interaction is crucial for its analgesic properties, particularly in the context of inflammatory pain relief. The compound's ability to modulate TRPV1 activity makes it a candidate for further exploration in pain management therapies.
Cellular Effects
The compound influences several cell types and processes:
- Pain Modulation : In rodent models, it effectively reverses visceral hypersensitivity and somatic inflammatory pain.
- Cell Signaling : It modulates key signaling pathways that impact gene expression and cellular metabolism.
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a polymodal inhibitor of TRPV1, blocking activation by capsaicin and low pH. This mechanism underlies its analgesic effects and highlights its potential as a therapeutic agent for conditions involving pain sensitivity.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : Effective inhibition of TRPV1 activity with minimal adverse effects.
- Higher Doses : Potential for increased side effects, necessitating careful dosing in therapeutic applications.
Metabolic Pathways
The compound participates in various metabolic pathways, interacting with enzymes that modulate its activity:
- Enzyme Interaction : Its metabolic flux and the levels of metabolites are influenced by these interactions, affecting overall efficacy.
- Stability : Studies show that it maintains stability under various conditions, ensuring reliable results in both in vitro and in vivo experiments.
Transport and Distribution
The transport and distribution within biological systems are critical for its activity:
- Cellular Uptake : The compound interacts with specific transporters that facilitate its movement across cellular membranes.
- Tissue Distribution : Understanding its distribution is essential for predicting therapeutic outcomes and optimizing dosing regimens.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key Observations :
- Electron Effects : The tert-butyl group in the target compound donates electrons via inductive effects, contrasting with the electron-withdrawing CF₃ group in the trifluoromethylphenyl analog .
- Steric and Solubility Profiles : The bulky tert-butylphenyl group likely reduces solubility compared to KP-172, which contains a hydrophilic methoxyethoxy-benzyl substituent .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- KP-172’s lower LogP (~1.5) and hydrophilic groups may improve solubility for oral administration .
Preparation Methods
Synthesis of Ynone Intermediates
A crucial step is the preparation of aryl-substituted ynones, which serve as precursors for pyrimidine ring formation. The typical method involves:
- Starting from an N-Boc L-aspartic acid tert-butyl ester derivative.
- Conversion to a Weinreb amide intermediate under standard peptide coupling conditions (e.g., TBTU, HOBt).
- Reaction of the Weinreb amide with aryl-substituted alkynyl lithium salts generated by deprotonation of the corresponding terminal alkynes with n-butyllithium.
This yields ynones bearing the 4-(tert-butyl)phenyl substituent (or other aryl groups) in good yields (61–89%) and high purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Weinreb amide formation | N-Boc L-aspartic acid tert-butyl ester + N,O-dimethyl hydroxylamine hydrochloride, TBTU, HOBt | 92 | High yield, standard amidation |
| Ynone formation | Weinreb amide + 4-(tert-butyl)phenyl-alkynyl lithium salt | 61–89 | Clean reaction, key intermediate |
Pyrimidine Ring Formation
Cyclization with Amidines
The ynone intermediates undergo heterocyclization with amidines (e.g., benzamidine hydrochloride) to form the pyrimidine ring. Initial methods using basic aqueous-organic media (Na2CO3 in MeCN/H2O) at elevated temperatures (up to 80 °C) gave low to moderate yields (23–42%) and sometimes poor purity.
To improve yield and selectivity, a Lewis acid-catalyzed approach was developed:
- Use of ytterbium triflate (Yb(OTf)3) as a Lewis acid catalyst (10 mol %).
- Base such as potassium carbonate to neutralize amidine salts.
- Solvent: tetrahydrofuran (THF).
- Reaction temperature: mild (around 50 °C).
- Reaction time: extended (up to 48 hours).
This method significantly improved the isolated yield of the pyrimidine product to approximately 69%, with high purity.
| Entry | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | Na2CO3 | MeCN/H2O | 80 | 4 | 23 |
| 2 | None | Na2CO3 | MeCN/H2O | 80 | 24 | 42 |
| 3 | None | Na2CO3 | DMF | 50 | 18 | 0 |
| 4 | Yb(OTf)3 (10) | K2CO3 | THF | 50 | 48 | 69 |
Table 1: Comparison of pyrimidine ring formation conditions and yields
Installation of the Hydroxyl Group at the 4-Position
The 4-hydroxy substituent on the pyrimidine ring is typically introduced during or after ring formation by hydrolysis or tautomerization of the intermediate pyrimidine derivatives. The phenolic hydroxyl group results from the keto-enol tautomerism of the pyrimidin-4-one core.
In some patent methods, the final step involves treatment with sodium hydroxide in aqueous solution with acetylacetic ester to facilitate hydrolysis and isolation of the 4-ol derivative with moderate overall yield (~52–67%).
Representative Synthetic Route Summary
| Step | Description | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | Preparation of Weinreb amide from N-Boc L-aspartic acid tert-butyl ester | TBTU, HOBt, N,O-dimethyl hydroxylamine hydrochloride | 92 | High yield, key intermediate |
| 2 | Formation of 4-(tert-butyl)phenyl-substituted ynone | Reaction with aryl-alkynyl lithium salt | 61–89 | Clean, high purity |
| 3 | Cyclization with amidine to form pyrimidine | Yb(OTf)3 catalysis, K2CO3, THF, 50 °C, 48 h | 69 | Improved yield with Lewis acid catalysis |
| 4 | Hydrolysis to 4-hydroxy derivative | NaOH, acetylacetic ester, aqueous medium | 52–67 | Final product isolation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
